REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[C:10](O)(=[O:13])[CH2:11][CH3:12].FC(F)(F)S(O)(=O)=O>>[CH3:1][C:2]1[CH:7]=[C:6]([C:10](=[O:13])[CH2:11][CH3:12])[CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9]
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Name
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Quantity
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10.5 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC=C1)C)O
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Name
|
|
Quantity
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4.64 mL
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Type
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reactant
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Smiles
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C(CC)(=O)O
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Name
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|
Quantity
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59 g
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Type
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reactant
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Smiles
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FC(S(=O)(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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poured onto ice
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Type
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EXTRACTION
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Details
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The mixture was extracted with chloroform
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Type
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WASH
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Details
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this organic phase was washed with aqueous bicarbonate and brine
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Type
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CUSTOM
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Details
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The organic layer was dried
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Type
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CONCENTRATION
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Details
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concentrated to a dark orange oily solid
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Type
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DISTILLATION
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Details
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The residue was kugelrohr distilled at 1.5 mm Hg
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Type
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CUSTOM
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Details
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the following fractions were collected
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Type
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CUSTOM
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Details
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23-105° C. (pot temperature)
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Type
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CUSTOM
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Details
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105-135° C., 11.2 g (73%) of 2,6-dimethyl-4-propionylphenol as a yellow-white solid which
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Type
|
CUSTOM
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Details
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of preparation 15
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Name
|
|
Type
|
|
Smiles
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CC1=C(C(=CC(=C1)C(CC)=O)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |